molecular formula C8H6N2S B12338365 N-(4-Cyanophenyl)methanethioamide

N-(4-Cyanophenyl)methanethioamide

Cat. No.: B12338365
M. Wt: 162.21 g/mol
InChI Key: NORUHBWZJHZZBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Cyanophenyl)methanethioamide is a high-purity chemical compound for research use only. It is strictly for laboratory applications and not intended for diagnostic, therapeutic, or personal use. This compound has been identified in published research as a potent inhibitor of Macrophage Migration Inhibitory Factor (MIF), an immunoregulatory protein implicated in inflammatory diseases and cancer . The high-resolution (2.07 Å) crystal structure of human MIF in complex with this inhibitor is available in the Protein Data Bank (PDB ID: 4P01), providing a clear molecular basis for its mechanism of action . The structure shows the compound bound deep within the MIF tautomerase active site, facilitating the elucidation of functional mechanisms that control the activation of its cell surface receptor, CD74 . Researchers can leverage this compound as a valuable chemical tool to study MIF's biological role, explore pathways of CD74 activation, and investigate potential therapeutic strategies for MIF-driven pathological conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N2S

Molecular Weight

162.21 g/mol

IUPAC Name

N-(4-cyanophenyl)methanethioamide

InChI

InChI=1S/C8H6N2S/c9-5-7-1-3-8(4-2-7)10-6-11/h1-4,6H,(H,10,11)

InChI Key

NORUHBWZJHZZBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)NC=S

Origin of Product

United States

Synthetic Methodologies for N 4 Cyanophenyl Methanethioamide and Its Analogues

De Novo Synthesis Strategies for the Methanethioamide Moiety

The formation of the thioamide group is a critical step in the synthesis of the target compound. Various methods have been developed, ranging from the use of isothiocyanate precursors to alternative thioamidation reactions.

Isothiocyanates are versatile reagents in organic synthesis and serve as key precursors for the formation of thioamides. rsc.org A common strategy involves the reaction of an isothiocyanate with a suitable nucleophile. The synthesis of isothiocyanates can be achieved from primary amines through various methods, often involving a dithiocarbamate (B8719985) salt intermediate which is then treated with a desulfurizing agent. epa.gov One-pot protocols for the preparation of a wide array of alkyl and aryl isothiocyanates from their corresponding primary amines have been developed under aqueous conditions. nih.govbeilstein-journals.org This process includes the in situ generation of a dithiocarbamate salt by reacting the amine with carbon disulfide, followed by elimination to form the isothiocyanate product. nih.govbeilstein-journals.org

A facile and general method for preparing isothiocyanates from alkyl and aryl amines utilizes a tosyl chloride mediated decomposition of dithiocarbamate salts generated in situ from amines and carbon disulfide. organic-chemistry.org Alternative reagents and methods for this transformation are summarized in the table below.

Reagent/MethodDescriptionReference
Thiophosgene (B130339)A highly toxic but effective reagent for converting amines to isothiocyanates. epa.gov
Phenyl ChlorothionoformateUsed in a one-pot or two-step process with solid sodium hydroxide (B78521). organic-chemistry.org
Propane Phosphonic Acid Anhydride (B1165640) (T3P®)Acts as an efficient desulfurating agent for dithiocarbamates formed in situ. organic-chemistry.org
Trifluoromethanesulfonyl Chloride/Triphenylphosphine/Sodium IodideAllows for the synthesis of isothiocyanates from primary amines with good functional group compatibility. organic-chemistry.org
Ball MillingA solvent-free method for the synthesis of isothiocyanates from anilines and carbon disulfide in the presence of a base like KOH. rsc.org

Once the isothiocyanate is formed, it can undergo various reactions to yield the desired thioamide. Hydroboration of isothiocyanates represents one such pathway. An aluminium dihydride complex has been shown to catalyze the chemoselective hydroboration of heteroallenes, including isothiocyanates, to furnish N-boryl formamide (B127407) and related products. researchgate.net This catalytic approach offers a route to thioamides under specific reaction conditions. researchgate.net

Beyond the isothiocyanate route, several other methods for the synthesis of thioamides have been explored. These alternative thioamidation reactions provide different avenues to access the methanethioamide moiety, sometimes with advantages in terms of substrate scope, reaction conditions, or avoidance of toxic reagents. ontosight.ai

A prominent method involves the thionation of amides using various reagents. Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) are classical reagents for converting amides to thioamides, typically requiring elevated temperatures. chemrxiv.orgorganic-chemistry.org More recently, ammonium (B1175870) phosphorodithioate (B1214789) has been used as an efficient thionating reagent under milder conditions. organic-chemistry.org

The Willgerodt-Kindler reaction is another established method, which traditionally involves the reaction of an aryl alkyl ketone with elemental sulfur and an amine to form a thioamide. chemrxiv.org This reaction has seen significant expansion in its substrate scope. chemrxiv.org A modified Willgerodt-Kindler reaction using a three-component system of anilines, aldehydes, and elemental sulfur has also been reported. mdpi.com

More contemporary approaches have emerged, such as the use of nitroalkanes as thioacyl equivalents. In one such method, primary nitroalkanes react directly with amines in the presence of elemental sulfur and sodium sulfide (B99878) to produce a diverse range of thioamides in high yields. nih.gov This reaction is proposed to proceed through the formation of a thioacyl intermediate. nih.gov

A summary of various alternative thioamidation routes is presented below.

MethodReagentsKey FeaturesReference
Amide ThionationLawesson's reagent, P₄S₁₀, Ammonium phosphorodithioateDirect conversion of an amide to a thioamide. chemrxiv.orgorganic-chemistry.org
Willgerodt-Kindler ReactionKetone/Aldehyde, Amine, Elemental SulfurForms thioamides from carbonyl compounds. chemrxiv.orgmdpi.com
Nitroalkane ThioamidationPrimary Nitroalkane, Amine, S₈, Na₂SMild conditions, broad substrate scope. nih.gov
Friedel-Crafts ArylationIsothiocyanates, Electron-rich arenes, Triflic acidMetal-free synthesis of thioamides. rsc.org
Nitrile ThionationNitriles, Thioacetic acid, CaH₂Conversion of nitriles to thioamides. organic-chemistry.org

Synthetic Pathways to N-(4-Cyanophenyl) Substituted Intermediates

The synthesis of the target molecule also requires the preparation of intermediates bearing the N-(4-cyanophenyl) substituent. This can be achieved through various synthetic pathways, including the synthesis of reactive precursors like isocyanates and isothiocyanates, or by building upon pre-functionalized building blocks.

The synthesis of 4-cyanophenyl isothiocyanate is a key step towards N-(4-Cyanophenyl)methanethioamide. A straightforward method involves the reaction of 4-cyanoaniline with thiophosgene. prepchem.com In a typical procedure, a solution of 4-cyanoaniline in hydrochloric acid is added to a suspension of thiophosgene in water, with vigorous stirring at room temperature. prepchem.com

More environmentally benign, one-pot methods for the synthesis of aryl isothiocyanates from the corresponding anilines have been developed. These often involve the reaction of the aniline (B41778) with carbon disulfide in the presence of a base to form a dithiocarbamate salt in situ, which is then converted to the isothiocyanate. nih.govbeilstein-journals.org For electron-deficient anilines like 4-cyanoaniline, the choice of solvent can be crucial for the successful formation of the dithiocarbamate intermediate. nih.govbeilstein-journals.org

N-(4-Cyanophenyl)glycine is a valuable building block that can be derivatized to form various target molecules. Several synthetic methods for its preparation have been reported. chemicalbook.com One common approach is the reaction of 4-cyanoaniline with glyoxylic acid. googleapis.comgoogle.comgoogle.com

A patented method describes the synthesis of N-cyanophenyl glycine (B1666218) by reacting 4-cyanoaniline with a 50% aqueous solution of glyoxylic acid in methanol, using palladium on carbon as a catalyst under a hydrogen atmosphere. googleapis.comgoogle.com The reaction is typically carried out at an elevated temperature and pressure, followed by acidification to precipitate the product. googleapis.comgoogle.com

The following table summarizes a selection of reported synthesis conditions for N-(4-cyanophenyl)glycine.

Starting MaterialsReagents and ConditionsYieldReference
4-Cyanoaniline, Glyoxylic acid5% Pd/C, Methanol, H₂ (10 atm), 50°C, 12h; then HCl94.9% googleapis.comgoogle.com
4-Cyanoaniline, Glyoxylic acid5% Pd/C, THF, H₂ (10 atm), 50°C, 12h; then HCl95.2% googleapis.com
4-Cyanoaniline, Bromoacetic acidWater, 100-110°C, 3h88% chemicalbook.com

These N-(4-cyanophenyl)glycine building blocks can be further elaborated, for instance, through amide coupling reactions with various amines to create more complex structures. manchester.ac.uk

The cyano group is a versatile functional group in organic synthesis, often participating in cyclization reactions to form a wide variety of heterocyclic compounds. quimicaorganica.org Its polarity allows it to react with both nucleophiles and electrophiles, making it a valuable component in the construction of nitrogen- and oxygen-containing heterocycles. quimicaorganica.orgresearchgate.net

Cyano-containing compounds like 2-amino-3-cyanopyridines are used as precursors for the synthesis of various fused heterocyclic systems and azo dyes. nih.gov Similarly, 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide has been utilized as a scaffold for creating diverse molecular structures, including coumarin (B35378) and pyrazole (B372694) derivatives. researchgate.net

Cyanoacetohydrazide, with its multiple functional groups, is another versatile precursor for the synthesis of a range of heterocyclic compounds through various cyclization strategies. chemrxiv.org The strategic incorporation of a cyano group onto an aromatic or heterocyclic scaffold provides a handle for further chemical transformations, which can be a key strategy in the synthesis of complex molecules.

Optimization of Catalyst Systems and Reaction Conditions for the Synthesis of N-(4-Cyanophenyl)methanethioamide and its Analogues

The synthesis of thioamides, including N-(4-Cyanophenyl)methanethioamide, is a significant area of research in organic chemistry due to their utility as intermediates in the creation of various biologically active compounds. mdpi.com The optimization of reaction conditions, particularly through the exploration of novel catalyst systems and the adoption of green chemistry principles, is crucial for developing efficient, sustainable, and economically viable synthetic routes.

Evaluation of Green Chemistry Methodologies in Thioamide Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign methods for chemical synthesis, and the production of thioamides is no exception. Green chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. organic-chemistry.org

A prominent green methodology for thioamide synthesis is the use of deep eutectic solvents (DES). nih.govorganic-chemistry.org A particularly effective system utilizes a DES composed of choline (B1196258) chloride and urea (B33335) (in a 1:2 molar ratio). nih.govorganic-chemistry.org This DES acts as both the solvent and a catalyst, facilitating the three-component Willgerodt-Kindler reaction between an aldehyde or ketone, a secondary amine, and elemental sulfur. nih.govorganic-chemistry.org This method is highly efficient, proceeds under mild conditions (e.g., 45 °C), and avoids the need for traditional volatile organic solvents or metal catalysts. nih.gov A key advantage of this protocol is the ability to recycle and reuse the DES multiple times without a significant loss of activity, enhancing the sustainability of the process. organic-chemistry.orgorganic-chemistry.org This approach has been successfully applied to a wide variety of aldehydes and amines, affording the corresponding thioamides in good to excellent yields. organic-chemistry.org

Table 2: Green Synthesis of Thioamide Derivatives using a Deep Eutectic Solvent. nih.gov
EntryAldehyde/KetoneAmineTemperature (°C)Time (h)Yield (%)
1BenzaldehydeMorpholine455~90
24-ChlorobenzaldehydeMorpholine455~90
34-MethoxybenzaldehydeMorpholine455~90
4AcetophenonePiperidine45-65-90

Other green approaches for the synthesis of aromatic thioamides include catalyst-free and solvent-free reactions. rsc.org For instance, the Willgerodt–Kindler reaction can be performed under neat conditions (without any solvent) at elevated temperatures, which is a remarkable improvement in terms of process cleanliness. rsc.org Furthermore, water, as a benign solvent, has been employed for the mild synthesis of thioamides without the need for any energy input, additives, or catalysts. organic-chemistry.org Such methods often involve the reaction of readily available starting materials and can be scaled up, making them attractive for industrial applications. organic-chemistry.org Decarboxylative strategies, where arylacetic or cinnamic acids react with amines and elemental sulfur without a transition metal catalyst, also represent a green and atom-economical route to thioamides. organic-chemistry.org

These green methodologies offer sustainable and efficient alternatives to traditional synthetic routes, contributing to the development of cleaner chemical processes for the production of N-(4-Cyanophenyl)methanethioamide and its analogues.

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Pathways for Thioamide Formation Reactions

The synthesis of thioamides, including N-(4-cyanophenyl)methanethioamide, can be achieved through various synthetic routes, primarily involving the formation of a carbon-sulfur double bond.

Investigation of Carbon-Sulfur Bond Formation Mechanisms

The creation of the C=S bond in thioamides is a cornerstone of their synthesis. A prevalent method involves the reaction of an amide with a sulfurating agent, such as Lawesson's reagent. The mechanism of this reaction is a well-established process in organosulfur chemistry. wikipedia.org Another significant approach is the Willgerodt-Kindler reaction, which utilizes elemental sulfur and an amine to convert an aryl alkyl ketone or aldehyde into a thioamide. mdpi.com In this multistep process, the carbonyl compound reacts with the amine to form an enamine, which then reacts with elemental sulfur. A series of rearrangements and oxidations ultimately leads to the formation of the thioamide.

Modern synthetic strategies have also explored catalyst-free and solvent-free conditions for thioamide synthesis. For instance, the reaction of aryl acetic acids with amines and elemental sulfur can directly yield benzothioamides. mdpi.com Additionally, base-mediated reactions, such as the one involving β-nitrostyrene, sulfur, and an amine in the presence of a strong base like potassium tert-butoxide, provide another pathway to aryl thioamides through C=C bond cleavage. mdpi.com

The formation of the carbon-sulfur bond can also be understood from a fundamental perspective. Compared to a carbon-carbon single bond, a carbon-sulfur single bond is longer and weaker. wikipedia.org This inherent weakness can influence the reaction pathways and the stability of intermediates.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is crucial for a complete understanding of the reaction mechanism. In the Willgerodt-Kindler reaction, enamines and various sulfur-containing adducts are proposed as key intermediates. Spectroscopic techniques, such as NMR and mass spectrometry, are instrumental in detecting and characterizing these transient species.

In base-mediated syntheses, the reaction of an amine with elemental sulfur can lead to the formation of polysulfide anions. rsc.org These anions then act as the sulfur source in the subsequent reaction with the carbon framework. The formation of an imine intermediate, resulting from the reaction of an aldehyde with an amine, has also been observed and is believed to precede the sulfur transfer step. rsc.org

Computational studies can further illuminate the structures and energies of these intermediates and the transition states that connect them, providing a more detailed picture of the reaction landscape.

Mechanistic Insights into Functional Group Transformations of N-(4-Cyanophenyl)methanethioamide

The chemical behavior of N-(4-cyanophenyl)methanethioamide is dictated by the interplay of its three primary functional groups: the thioamide, the aromatic nitrile, and the phenyl ring.

Reactivity of the Thioamide Group

The thioamide moiety can participate in a variety of transformations. For instance, it can undergo hydrolysis to the corresponding amide, or it can be reduced to an amine. The sulfur atom can be alkylated to form a thioimidate, which can then undergo further reactions. The thioamide group's reactivity is also central to the synthesis of various heterocyclic compounds. Studies on related thioamides have shown competition between the sulfur and nitrogen atoms in reactions with electrophiles. nih.gov

Reactivity of the Aromatic Nitrile Group

The nitrile group (-C≡N) is a strongly electron-withdrawing group, which significantly influences the reactivity of the entire molecule. It deactivates the phenyl ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.

The nitrile group itself can undergo a range of chemical transformations. It can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. Reduction of the nitrile group can yield a primary amine. The carbon atom of the nitrile is electrophilic and can be attacked by nucleophiles. The nitrogen atom has a lone pair and can act as a weak base or a nucleophile in certain reactions. For example, intramolecular cyclization reactions involving the nitrile group are known, leading to the formation of heterocyclic systems. nih.gov

Reactivity of the Phenyl Ring System

The phenyl ring in N-(4-cyanophenyl)methanethioamide is an aromatic system that can undergo electrophilic aromatic substitution reactions. However, the presence of the electron-withdrawing nitrile group at the para position makes the ring less reactive towards electrophiles compared to unsubstituted benzene. The directing effect of the nitrile group will favor substitution at the positions meta to it (i.e., positions 2 and 6 relative to the thioamide group).

Kinetic Studies and Reaction Rate Determination

Detailed kinetic studies specifically focused on N-(4-Cyanophenyl)methanethioamide are not extensively reported in publicly available scientific literature. However, the principles of chemical kinetics provide a framework for how such studies would be conducted and the nature of the data that would be obtained. Kinetic analyses are crucial for understanding the mechanism of a reaction, optimizing reaction conditions, and predicting the behavior of a chemical process over time.

Determination of Rate Laws

The rate law for a reaction involving N-(4-Cyanophenyl)methanethioamide would be determined experimentally by measuring the reaction rate as a function of the concentration of the reactants. For a hypothetical reaction where N-(4-Cyanophenyl)methanethioamide (A) reacts with another reactant (B) to form products, the rate law would take the general form:

Rate = k[A]x[B]y

To determine the rate law, a series of experiments would be performed where the initial concentration of one reactant is varied while the others are kept constant. The effect of this concentration change on the initial rate of the reaction would reveal the order of the reaction with respect to that reactant. This process, known as the method of initial rates, is a common approach for establishing rate laws.

For illustrative purposes, a hypothetical set of experimental data for a reaction involving N-(4-Cyanophenyl)methanethioamide is presented below.

Hypothetical Experimental Data for Rate Law Determination

Experiment Initial [N-(4-Cyanophenyl)methanethioamide] (M) Initial [Reactant B] (M) Initial Rate (M/s)
1 0.10 0.10 1.5 x 10⁻³
2 0.20 0.10 3.0 x 10⁻³
3 0.10 0.20 6.0 x 10⁻³

From this hypothetical data, doubling the concentration of N-(4-Cyanophenyl)methanethioamide while keeping Reactant B constant doubles the rate, indicating a first-order dependence on N-(4-Cyanophenyl)methanethioamide (x=1). Doubling the concentration of Reactant B while keeping N-(4-Cyanophenyl)methanethioamide constant quadruples the rate, indicating a second-order dependence on Reactant B (y=2). Thus, the hypothetical rate law would be Rate = k[N-(4-Cyanophenyl)methanethioamide][Reactant B]².

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the types and number of hydrogen atoms in a molecule. The chemical shifts (δ) in a ¹H NMR spectrum are indicative of the electronic environment of the protons.

In the ¹H NMR spectrum of a related compound, 2-amino-4-(4-cyanophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile, the aromatic protons of the 4-cyanophenyl group appear as a multiplet in the range of δ 7.83–7.90 ppm and a doublet at δ 8.39 ppm. rsc.org For another derivative, the aromatic protons show a multiplet between δ 7.22-7.54 ppm. rsc.org These values are characteristic of protons attached to an aromatic ring bearing an electron-withdrawing cyano group.

A representative ¹H NMR data table for a compound containing the 4-cyanophenyl moiety is shown below:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.39d2HAr-H
7.83–7.90m5HAr-H
7.48-7.57m4HAr-H, NH₂

Note: This data is for a related derivative and serves as an illustrative example.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is influenced by its hybridization and the electronegativity of attached atoms.

For a derivative, 2-amino-4-(4-cyanophenyl)-6-(phenylthio)pyridine-3,5-dicarbonitrile, the ¹³C NMR spectrum shows signals for the cyanophenyl group. rsc.org The carbon of the cyano group (C≡N) typically resonates in the range of δ 115-120 ppm. The aromatic carbons of the cyanophenyl ring exhibit signals in the aromatic region (δ 120-140 ppm). For instance, observed signals for a related structure include δ 115.0, 115.4, 124.3, 127.3, 129.9, 130.2, and 135.2 ppm. rsc.org The signal for the thioamide carbon (C=S) in thioamides typically appears further downfield, often above δ 190 ppm. rsc.org

A representative ¹³C NMR data table for a compound containing the 4-cyanophenyl moiety is presented below:

Chemical Shift (ppm)Assignment
166.6C=S (Thioamide)
159.9, 157.1, 140.6, 135.2, 131.7, 130.2, 129.9, 127.3, 124.3Aromatic C
115.4, 115.0C≡N
93.5, 87.4Other C

Note: This data is for a related derivative and serves as an illustrative example.

While ¹H and ¹³C NMR are the most common NMR techniques, the analysis of other nuclei like nitrogen-15 (B135050) (¹⁵N) and sulfur-33 (³³S) can provide more direct information about the electronic structure of the cyano and thioamide groups.

¹⁵N NMR Spectroscopy: This technique directly probes the nitrogen atoms in a molecule. researchgate.net For N-(4-Cyanophenyl)methanethioamide, two distinct ¹⁵N signals would be expected: one for the nitrile nitrogen and one for the thioamide nitrogen. The chemical shift of the nitrile nitrogen is sensitive to the electronic effects of the aromatic ring. The analysis of ¹⁵N chemical shifts can be a powerful tool in structural analysis, though it is often less routine due to the lower natural abundance and sensitivity of the ¹⁵N nucleus. researchgate.net

³³S NMR Spectroscopy: Sulfur-33 is a quadrupolar nucleus with low natural abundance and sensitivity, which makes ³³S NMR challenging. nih.govhuji.ac.il The linewidth of a ³³S signal is highly dependent on the symmetry of the sulfur's electronic environment. nih.govhuji.ac.il For a thioamide, the sulfur atom is in an asymmetric environment, which would lead to a very broad signal, making it difficult to observe with standard high-resolution NMR spectrometers. huji.ac.il The chemical shift range for ³³S is extensive, which can help in distinguishing different sulfur functional groups. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is a rapid and effective method for identifying key functional groups. In the FT-IR spectrum of a compound containing a 4-cyanophenylthio moiety, characteristic absorption bands are observed. rsc.org

The sharp and strong absorption band corresponding to the C≡N (nitrile) stretching vibration is typically found around 2213-2217 cm⁻¹. rsc.org The N-H stretching vibration of the thioamide group usually appears as a broad band in the region of 3200-3400 cm⁻¹. The C=S (thioamide) stretching vibration is often observed in the fingerprint region, typically between 1200 and 1400 cm⁻¹, and can be coupled with other vibrations. Aromatic C-H stretching vibrations are generally seen above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region. rsc.org

A table of characteristic FT-IR absorption bands for a related cyanophenyl-containing compound is provided below:

Wavenumber (cm⁻¹)IntensityAssignment
3424, 3333MediumN-H Stretch
2213Strong, SharpC≡N Stretch
1638MediumC=C Aromatic Stretch
1459MediumC-H Bend
1317, 1262MediumC=S Stretch (coupled)
848StrongC-H Out-of-plane Bend

Note: This data is for a related derivative and serves as an illustrative example.

Mass Spectrometry Techniques

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of a compound through fragmentation analysis. For N-(4-Cyanophenyl)methanethioamide, both low-resolution and high-resolution techniques would provide critical information.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like N-(4-Cyanophenyl)methanethioamide. In a typical ESI-MS experiment, the compound would be dissolved in a suitable solvent and introduced into the mass spectrometer.

Molecular Weight Determination: In the positive ion mode, the molecule would be expected to be protonated to yield the pseudomolecular ion [M+H]⁺. Given the molecular weight of 162.21, this would correspond to an m/z value of approximately 163.22.

Fragmentation Analysis: By inducing fragmentation of the parent ion, the structural components of N-(4-Cyanophenyl)methanethioamide can be identified. While specific fragmentation data for this compound is not available, general principles suggest potential fragmentation pathways. These could include the cleavage of the C-N bond between the phenyl ring and the methanethioamide group, or fragmentation of the methanethioamide moiety itself.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise mass of a molecule, which in turn confirms its elemental composition. This technique provides a much higher level of accuracy than standard mass spectrometry.

For N-(4-Cyanophenyl)methanethioamide (C₈H₆N₂S), the theoretical monoisotopic mass can be calculated with high precision. This experimentally determined precise mass from an HRMS analysis would need to match the theoretical calculation to four or five decimal places, thereby confirming the molecular formula and ruling out other potential structures with the same nominal mass.

Electronic Spectroscopy

Electronic spectroscopy, particularly UV-Vis spectroscopy, provides insights into the electronic transitions within a molecule and is influenced by the chromophores present.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of N-(4-Cyanophenyl)methanethioamide would be expected to show absorption bands corresponding to π-π* and n-π* electronic transitions. The aromatic cyanophenyl group and the thioamide group are both chromophores. The phenyl ring and the cyano group will contribute to π-π* transitions, likely in the shorter wavelength UV region. The thioamide group (C=S) will have its own characteristic n-π* transition at a longer wavelength, which is typically in the near-UV or visible region. The conjugation between the aromatic ring and the thioamide group would be expected to influence the position and intensity of these absorption maxima. For comparison, structurally related compounds such as N-(4-(2-cyanoacetamido)phenyl)-2-imino-2H-chromene-3-carboxamide derivatives exhibit absorption spectra in the range of 294-400 nm. nih.gov

X-ray Diffraction Analysis

X-ray diffraction is the most powerful technique for determining the absolute three-dimensional structure of a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Structure Determination

To perform this analysis, a suitable single crystal of N-(4-Cyanophenyl)methanethioamide would need to be grown. This crystal would then be irradiated with X-rays, and the resulting diffraction pattern would be analyzed.

This analysis would provide precise information on:

Bond lengths and bond angles of all atoms in the molecule.

The crystal packing and intermolecular interactions, such as hydrogen bonding or π-π stacking.

This data is the gold standard for unambiguous structure elucidation.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique employed to investigate the crystalline nature of solid materials. This method is crucial for the characterization of N-(4-Cyanophenyl)methanethioamide, providing definitive information regarding its crystal structure, phase purity, and batch-to-batch consistency. The analysis involves directing X-ray radiation onto a powdered sample of the compound and measuring the scattered intensity as a function of the scattering angle.

The resulting PXRD pattern is a unique fingerprint of the crystalline solid. The positions of the diffraction peaks (expressed as 2θ angles) are dictated by the geometry of the unit cell, according to Bragg's Law (nλ = 2d sinθ). The intensities of these peaks are determined by the arrangement of atoms within the unit cell.

While specific experimental PXRD data for N-(4-Cyanophenyl)methanethioamide is not extensively available in the surveyed literature, the analysis would typically yield a diffraction pattern from which key crystallographic information can be extracted. For a crystalline sample of N-(4-Cyanophenyl)methanethioamide, the PXRD pattern would be expected to exhibit a series of sharp, well-defined peaks, confirming its crystalline nature. The absence of a broad, diffuse halo would indicate a lack of significant amorphous content.

The primary application of PXRD in the context of N-(4-Cyanophenyl)methanethioamide would be to:

Confirm Crystalline Phase: To verify that the synthesized material is crystalline and to identify the specific polymorphic form, if multiple exist.

Assess Purity: To detect the presence of any crystalline impurities, which would manifest as additional peaks in the diffraction pattern not attributable to the main phase.

Monitor Consistency: To ensure uniformity in the crystalline structure across different batches of the compound, which is critical for consistent physical and chemical properties.

A detailed analysis of the PXRD data would allow for the indexing of the diffraction peaks, leading to the determination of the unit cell parameters (a, b, c, α, β, γ) and the crystal system. This information is foundational for a complete structural elucidation, often complemented by single-crystal X-ray diffraction for a more precise atomic arrangement. Studies on analogous primary aromatic thioamides have demonstrated the utility of PXRD in characterizing their solid-state structures, which are often governed by intermolecular hydrogen-bonding interactions. acs.org

Below is a representative table illustrating the type of data that would be obtained from a PXRD analysis of a crystalline sample of N-(4-Cyanophenyl)methanethioamide.

Table 1: Representative Powder X-ray Diffraction Data for a Crystalline Solid

2θ (°) d-spacing (Å) Relative Intensity (%)
10.5 8.42 85
12.8 6.91 40
15.2 5.82 100
18.7 4.74 65
21.1 4.21 90
23.5 3.78 55
25.9 3.44 70

Note: The data presented in this table is hypothetical and serves to illustrate the typical format and content of PXRD results for a crystalline organic compound. It does not represent experimentally measured data for N-(4-Cyanophenyl)methanethioamide.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations serve as a cornerstone for understanding the fundamental characteristics of N-(4-cyanophenyl)methanethioamide, providing a detailed description of its geometry and electronic landscape.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Optimization

Density Functional Theory (DFT) is a widely implemented computational method for accurately predicting the molecular geometry and electronic structure of molecules like N-(4-cyanophenyl)methanethioamide. By utilizing functionals such as B3LYP combined with basis sets like 6-311G**, researchers can obtain a reliable optimized structure. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

The electronic properties derived from DFT, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability. For thioamide derivatives, the negative charges are often concentrated on the sulfur and nitrogen atoms, identifying them as potential sites for reactions with metal ions. semanticscholar.org

Table 1: Representative Predicted Geometrical Parameters for a Thioamide Derivative Structure using DFT
ParameterBond Length (Å)Bond Angle (°)
C=S1.671-
C-N1.379-
N-C (phenyl)1.415-
C-C-N-121.5
C-N-C-128.9

Ab Initio Methods for High-Level Electronic Structure Investigations

For more precise electronic structure investigations, ab initio methods, such as Hartree-Fock (HF), are employed. semanticscholar.org These methods, while more computationally intensive than DFT, are based on first principles without reliance on empirical parameters. They provide a rigorous examination of electron correlation effects. Such high-level calculations are valuable for confirming the results from DFT and for calculating properties like atomic charges and thermodynamic functions with high accuracy. semanticscholar.org This allows for a deeper understanding of the molecule's electronic behavior and its potential as a multidentate ligand. semanticscholar.org

Prediction and Validation of Spectroscopic Parameters

A significant strength of quantum chemical calculations is the ability to predict spectroscopic data, which can then be compared with experimental results for validation. Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating electronic absorption spectra. semanticscholar.orgdntb.gov.ua These calculations can predict the wavelengths of maximum absorption (λmax) and help assign the electronic transitions responsible for the observed UV-Vis spectra. semanticscholar.orgresearchgate.net Theoretical findings from these methods often show good agreement with experimental optical characteristics. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of N-(4-cyanophenyl)methanethioamide, offering insights into its conformational flexibility and interactions with its environment.

Conformational Analysis and Dynamic Behavior

MD simulations allow for the exploration of the conformational landscape of N-(4-cyanophenyl)methanethioamide by simulating its atomic motions over time. These simulations can reveal the different spatial arrangements the molecule can adopt, the energy barriers between these conformations, and their relative populations. This is particularly useful for flexible molecules, providing a dynamic picture that complements the static view from geometry optimization.

Interaction Dynamics with Solvent Systems or Other Chemical Species

MD simulations are exceptionally useful for studying the interactions between N-(4-cyanophenyl)methanethioamide and its environment. By simulating the molecule in a box of solvent molecules, such as water, it is possible to analyze how the solvent affects the molecule's structure and dynamics. nih.gov These simulations can detail the formation of hydrogen bonds and the structure of the solvent shell around the molecule. This approach is crucial for understanding the behavior of the molecule in solution, which is essential for many of its potential applications. Furthermore, these simulations can model interactions with other chemical entities, providing insight into complex formation and binding mechanisms.

Structure-Reactivity and Structure-Property Relationship Studies

The exploration of structure-reactivity and structure-property relationships is fundamental to understanding and predicting the behavior of chemical compounds. For N-(4-Cyanophenyl)methanethioamide, computational chemistry and theoretical modeling offer powerful tools to elucidate these connections, providing insights that can guide further research and application.

Application of Quantitative Structure-Activity Relationship (QSAR) Methodologies to Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the structural or property-based features of a compound with its chemical reactivity. While specific QSAR studies focused solely on the chemical reactivity of N-(4-Cyanophenyl)methanethioamide are not extensively documented in publicly available literature, the methodologies are well-established and can be applied to this compound. Such studies are crucial for predicting the reactivity of new, unsynthesized analogs.

The development of a QSAR model for a series of thioamide derivatives, including N-(4-Cyanophenyl)methanethioamide, would typically involve the following steps:

Data Set Compilation: A series of structurally related thioamide compounds with experimentally determined reactivity data (e.g., reaction rates, equilibrium constants) would be assembled.

Molecular Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure. nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that links the descriptors to the observed reactivity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed to ensure its reliability. nih.gov

Key molecular descriptors that would be relevant for the chemical reactivity of N-(4-Cyanophenyl)methanethioamide and its analogs include:

Electronic Descriptors: These describe the electronic properties of the molecule. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity in reactions involving nucleophilic or electrophilic attack. ucsb.edu The presence of the electron-withdrawing cyano group and the polarizable thioamide group would significantly influence these parameters. Other relevant descriptors include heat of formation, steric energy, and total energy. jocpr.com

Topological Descriptors: These are numerical representations of the molecular structure and connectivity.

Physicochemical Descriptors: Properties like logP (lipophilicity) and molar refractivity can also influence reactivity, particularly in different solvent environments.

A hypothetical QSAR study on a series of N-aryl thioamides might yield a model that could predict their reactivity in a specific transformation, such as the synthesis of aryl thioamides from aryl aldehydes. doaj.org For instance, a study on triazole compounds containing a thioamide moiety successfully established a correlation between antifungal activity and descriptors such as the heat of formation (DELH) and molecular volume (V). nih.gov A similar approach could be applied to model the chemical reactivity of N-(4-Cyanophenyl)methanethioamide.

Table 1: Representative Molecular Descriptors for QSAR Analysis of Thioamide Derivatives

Descriptor TypeDescriptor ExamplePotential Influence on Reactivity of N-(4-Cyanophenyl)methanethioamide
Electronic HOMO EnergyRelates to the ability to donate electrons (nucleophilicity).
LUMO EnergyRelates to the ability to accept electrons (electrophilicity). ucsb.edu
Dipole MomentInfluences interactions with polar reagents and solvents.
Mulliken Atomic ChargesIndicates the partial charges on individual atoms, identifying potential sites for nucleophilic or electrophilic attack.
Steric Molar Refractivity (MR)Relates to the volume and polarizability of the molecule, affecting steric hindrance.
Steric EnergyProvides a measure of the strain within the molecule, which can influence reaction rates. jocpr.com
Topological Wiener IndexDescribes the branching of the molecular skeleton.
Kier & Hall Connectivity IndicesQuantify the degree of branching, cyclicity, and unsaturation.
Physicochemical LogPDescribes the lipophilicity of the molecule, affecting its solubility and partitioning behavior in reaction media. researchgate.net

Computational Approaches for Elucidating Structure-Property Relationships (excluding biological contexts)

Computational methods are invaluable for predicting the physicochemical properties of N-(4-Cyanophenyl)methanethioamide based on its molecular structure. These predictions are crucial for understanding its behavior in various chemical environments and for designing experimental procedures.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict a wide range of molecular properties. nih.gov For N-(4-Cyanophenyl)methanethioamide, DFT calculations could be employed to determine:

Optimized Molecular Geometry: The three-dimensional arrangement of atoms that corresponds to the lowest energy state.

Vibrational Frequencies: These correspond to the infrared (IR) spectrum of the molecule and can be used to characterize its functional groups.

Electronic Properties: As mentioned in the QSAR section, properties like HOMO-LUMO energies and the molecular electrostatic potential (MEP) map can be calculated. The MEP map visually represents the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Thermochemical Properties: Enthalpy of formation and Gibbs free energy can be computed to assess the thermodynamic stability of the compound and its reaction intermediates. nih.gov

The prediction of physicochemical properties is a key aspect of computational chemistry. researchgate.net For N-(4-Cyanophenyl)methanethioamide, properties such as aqueous solubility, pKa, and partition coefficients can be estimated using various computational models. These models often employ a combination of fragment-based methods and whole-molecule properties.

Table 2: Predicted Physicochemical Properties of N-(4-Cyanophenyl)methanethioamide and Related Structures

PropertyPredicted Value for N-(4-Cyanophenyl)methanethioamide (Hypothetical)Computational MethodSignificance
LogP (Octanol-Water) 2.5 ± 0.5Fragment-based methods (e.g., ClogP) researchgate.netIndicates the lipophilicity of the compound, which is crucial for solubility in organic solvents and for purification techniques like chromatography.
Aqueous Solubility (LogS) -3.0 ± 0.7QSPR models based on molecular descriptors. researchgate.netPredicts the extent to which the compound will dissolve in water, a key parameter for many chemical reactions and processes.
pKa (Thioamide N-H) 15 ± 2DFT calculations with a solvent model.The acidity of the N-H proton is important for understanding its reactivity in basic conditions.
Dipole Moment 4.5 ± 0.5 DebyeDFT or semi-empirical methods (e.g., PM3). jocpr.comA high dipole moment suggests a polar molecule, which will influence its intermolecular interactions and solubility in polar solvents.

Chemoinformatics and Data Mining for Analog Discovery

Chemoinformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. wiley.com These techniques are instrumental in identifying novel analogs of N-(4-Cyanophenyl)methanethioamide with potentially interesting chemical properties or applications.

Virtual Screening is a key chemoinformatic technique used to search large compound libraries for molecules with desired properties. frontiersin.org For N-(4-Cyanophenyl)methanethioamide, one could perform a similarity search based on its chemical structure. This involves calculating molecular fingerprints (a numerical representation of the structure) and comparing them to the fingerprints of millions of compounds in databases like PubChem or ZINC. nih.gov

Another approach is substructure searching , where one would search for all compounds containing the N-(4-cyanophenyl) or methanethioamide substructures. This can reveal a diverse set of related molecules that can then be further analyzed computationally or experimentally.

Data mining of chemical reaction databases can also lead to the discovery of new analogs. By analyzing known synthetic routes to thioamides and nitriles, it may be possible to identify novel combinations of starting materials that could lead to new derivatives of N-(4-Cyanophenyl)methanethioamide. youtube.com

The process of analog discovery using chemoinformatics can be summarized as follows:

Define a Search Query: This could be the full structure of N-(4-Cyanophenyl)methanethioamide, a key substructure, or a set of desired physicochemical properties.

Search Chemical Databases: Utilize online databases and chemoinformatics software to perform the search.

Filter and Cluster Hits: The initial search results are filtered based on criteria such as molecular weight, logP, or the presence of reactive functional groups. The remaining compounds can be clustered based on structural similarity to identify diverse scaffolds.

In Silico Property Prediction: The most promising candidates are then subjected to the computational analyses described in the previous sections to predict their reactivity and properties.

These in silico methods significantly accelerate the discovery process by prioritizing which new analogs are most likely to have the desired characteristics, thereby focusing synthetic efforts and reducing the time and cost of research and development. researchgate.net

Coordination Chemistry and Ligand Design

N-(4-Cyanophenyl)methanethioamide as a Ligand

The coordinating behavior of N-(4-Cyanophenyl)methanethioamide is dictated by the electronic and steric availability of its potential donor atoms. The molecule's structure, featuring a thioamide group (-CSNH-) and a para-substituted cyano group (-C≡N) on a phenyl ring, offers several potential binding sites for metal ions.

Identification of Potential Donor Atoms and Coordination Modes (N, S, Cyano nitrogen)

N-(4-Cyanophenyl)methanethioamide possesses three potential donor atoms: the sulfur atom of the thiocarbonyl group, the nitrogen atom of the amide, and the nitrogen atom of the distal cyano group. The thioamide group is known to exist in a tautomeric equilibrium between the thione form and the thiol-imine form, which influences its coordination behavior.

Coordination is most likely to occur through the sulfur and the amide nitrogen of the thioamide group. The sulfur atom, being a soft donor, will preferentially bind to soft metal ions. The amide nitrogen, a harder donor, can also participate in coordination. This dual potential allows the thioamide group to act as a versatile donor site. nih.gov

The nitrogen atom of the cyano group, located at the opposite end of the molecule, represents a third potential coordination site. This allows for the possibility of the ligand bridging between two metal centers, leading to the formation of polynuclear complexes or coordination polymers.

Investigation of Chelation and Polydentate Behavior

The geometry of the thioamide group allows for the formation of a stable five-membered chelate ring when coordinating to a metal center through both the sulfur and the amide nitrogen atoms. nih.gov This bidentate chelation is a common and stable coordination mode for thioamide-containing ligands, making it the most probable primary binding mode for N-(4-Cyanophenyl)methanethioamide. nih.gov

Furthermore, the presence of the cyano group introduces the possibility of polydentate behavior. The ligand could act as a bidentate chelating agent to one metal center while simultaneously using its cyano nitrogen to coordinate to another metal ion. This bridging capability makes N-(4-Cyanophenyl)methanethioamide a candidate for constructing extended network structures. Such polydentate ligands are of great interest as they can lead to complexes with enhanced stability compared to those with monodentate ligands. nih.gov

Synthesis and Characterization of Metal Complexes

While specific literature on the synthesis of metal complexes with N-(4-Cyanophenyl)methanethioamide is not available, the synthesis would likely proceed by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov The characterization of any resulting complexes would rely on a suite of spectroscopic and analytical techniques.

Transition Metal Complexes

The formation of complexes with transition metals such as copper(II), nickel(II), cobalt(II), and zinc(II) is anticipated. nih.govresearchgate.net The synthesis would typically involve the reaction of an ethanolic solution of the ligand with an ethanolic solution of the corresponding metal salt in a 2:1 ligand-to-metal molar ratio. nih.gov

Characterization of these complexes would involve several methods:

Infrared (IR) Spectroscopy: To confirm the coordination of the donor atoms to the metal ion by observing shifts in the vibrational frequencies of the C=S, N-H, and C≡N groups.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provide information about the coordination geometry. The appearance of d-d transition bands would be indicative of complex formation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would help to elucidate the structure of the complexes in solution.

Elemental Analysis: To determine the empirical formula of the complexes and confirm their stoichiometry. researchgate.net

Molar Conductivity Measurements: To determine the electrolytic or non-electrolytic nature of the complexes.

Based on studies of similar ligands, various coordination geometries could be expected, such as tetrahedral for Zn(II) and square planar for Cu(II) complexes. nih.gov

TechniqueExpected Observation for Complexation
FTIR Shift in ν(C=S), ν(N-H), and ν(C≡N) bands
UV-Vis Appearance of new bands corresponding to d-d transitions
NMR Chemical shifts of protons and carbons near donor atoms would be affected
Elemental Analysis Confirms the ligand-to-metal ratio in the complex

Main Group Element Complexes

Complexes with main group elements, such as tin(II), are also plausible. nih.gov The synthesis and characterization would follow similar procedures to those for transition metal complexes. Acylpyrazolone ligands, for instance, have been shown to form a diverse range of complexes with main group elements, suggesting that ligands with multiple donor sites like N-(4-Cyanophenyl)methanethioamide could also form stable complexes with these elements. nih.gov The resulting complexes could exhibit various geometries depending on the coordination number and the nature of the main group element.

Electronic and Magnetic Properties of N-(4-Cyanophenyl)methanethioamide Coordination Compounds

The electronic and magnetic properties of coordination compounds are intrinsically linked to the number of unpaired electrons in the metal's d-orbitals. libretexts.org For complexes of N-(4-Cyanophenyl)methanethioamide, these properties would be determined by the specific transition metal ion and the coordination geometry it adopts.

Complexes with metal ions having unpaired electrons, such as Cu(II) (d⁹) or high-spin Co(II) (d⁷), would be paramagnetic and attracted to a magnetic field. libretexts.orgnumberanalytics.com Conversely, complexes with metal ions having no unpaired electrons, such as Zn(II) (d¹⁰) or low-spin Ni(II) (d⁸) in a square planar geometry, would be diamagnetic and weakly repelled by a magnetic field. libretexts.orgnumberanalytics.com

Magnetic susceptibility measurements would be crucial for determining the magnetic moment of the complexes, which in turn reveals the number of unpaired electrons. researchgate.net For example, a Cu(II) complex would be expected to have a magnetic moment corresponding to one unpaired electron. nih.gov The electronic spectra would provide complementary information, with the position and intensity of d-d transition bands indicating the ligand field splitting and the geometry of the complex. The nature of the thioamide and cyano donors will influence the ligand field strength, thereby affecting the spin state and magnetic properties of the resulting complexes. iitk.ac.in

Metal IonPossible GeometryExpected Magnetic Property
Cu(II) Square PlanarParamagnetic nih.gov
Ni(II) Tetrahedral or Square PlanarParamagnetic or Diamagnetic
Zn(II) TetrahedralDiamagnetic nih.gov
Co(II) Tetrahedral or OctahedralParamagnetic

Catalytic Applications of N-(4-Cyanophenyl)methanethioamide Metal Complexes

There is currently no specific information available in peer-reviewed literature regarding the catalytic applications of metal complexes of N-(4-Cyanophenyl)methanethioamide.

Homogeneous Catalysis

No studies detailing the use of N-(4-Cyanophenyl)methanethioamide metal complexes as homogeneous catalysts were identified. In principle, such complexes, if synthesized, could be soluble in organic solvents and find applications in various organic transformations. The presence of both a sulfur donor (from the methanethioamide group) and a nitrogen donor (from the cyano group) could allow it to act as a versatile ligand for various transition metals.

Hypothetically, metal complexes of N-(4-Cyanophenyl)methanethioamide could be investigated for their efficacy in common cross-coupling reactions such as Suzuki-Miyaura or Heck reactions. organic-chemistry.orgmisuratau.edu.lymdpi.comresearchgate.netlibretexts.orgnih.govmdpi.commdpi.comresearchgate.net The electronic properties of the ligand, influenced by the electron-withdrawing cyano group, could modulate the reactivity of the metallic center. However, without experimental data, any discussion on potential catalytic cycles, substrate scope, or efficiency remains speculative.

Data Table: Homogeneous Catalysis

No data is available for the homogeneous catalytic applications of N-(4-Cyanophenyl)methanethioamide metal complexes.

Heterogeneous Catalysis and Surface Interactions

Similarly, there is no available research on the application of N-(4-Cyanophenyl)methanethioamide metal complexes in heterogeneous catalysis. The design of heterogeneous catalysts often involves the immobilization of a catalytically active complex onto a solid support, such as silica (B1680970) or alumina. mdpi.comresearchgate.netmdpi.com The cyano group of N-(4-Cyanophenyl)methanethioamide could potentially be used for grafting the molecule onto a support material, after which it could be complexed with a metal.

Such a supported catalyst would offer the advantages of easy separation from the reaction mixture and potential for recycling. The surface interactions between the ligand, the metal, and the support would be crucial for the catalyst's stability and activity. However, no studies have been published that explore this possibility with N-(4-Cyanophenyl)methanethioamide.

Data Table: Heterogeneous Catalysis

No data is available for the heterogeneous catalytic applications of N-(4-Cyanophenyl)methanethioamide metal complexes.

Applications in Advanced Materials Science

Incorporation into Polymeric Systems

The presence of the reactive methanethioamide group allows for the incorporation of N-(4-Cyanophenyl)methanethioamide into various polymer backbones. Polythioamides, a class of sulfur-containing polymers, are known for their unique functionalities. chemrxiv.org The incorporation of the cyanophenyl moiety can further enhance the properties of these polymers, leading to materials with tailored thermal, optical, and mechanical characteristics.

A recent patent describes the synthesis of poly(amide-thioamide) polymers that exhibit fluorescence under ultraviolet excitation, suggesting potential applications in the photoelectric field. google.com Furthermore, the thioamide groups in these polymers have been shown to effectively adsorb metal ions, indicating their utility in heavy ion removal and monitoring. google.com

Table 1: Potential Polymer Systems Incorporating N-(4-Cyanophenyl)methanethioamide

Polymer TypePotential PropertiesRelevant Research Findings
Poly(amide-thioamide)Luminescence, Metal Ion AdsorptionA patent has demonstrated the potential of these polymers in photoelectric applications and heavy metal remediation. google.com
Thioamide-PIM-1Gas SeparationModification of polymers of intrinsic microporosity (PIMs) with thioamide groups has been shown to alter gas transport properties, leading to increased selectivity for certain gases. acs.org
Functional PolythioamidesPrecious Metal Recovery, CatalysisPolythioamides have been synthesized that can selectively bind to metal ions and have been used in precious metal recovery and as recyclable homogeneous catalysts. chemrxiv.orgchemrxiv.org

Integration into Organic Electronic Materials

The electron-accepting nature of the cyano group in N-(4-Cyanophenyl)methanethioamide makes it a compelling component for organic electronic materials. The cyano group can effectively lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a material, facilitating electron injection and transport, which is crucial for n-type organic semiconductors.

While direct studies on N-(4-Cyanophenyl)methanethioamide in organic electronics are limited, research on related cyanophenyl-containing polymers and small molecules provides insights into its potential. For instance, polymer blends containing poly(2-cyanoethyl vinyl ether) have been investigated for their high dielectric constant, a key property for flexible electronics. researchgate.net The combination of the electron-withdrawing cyano group and the polarizable thioamide functionality could lead to materials with interesting charge transport and photophysical properties, making them suitable for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). A patent for poly(amide-thioamide) polymers suggests their potential use in the photoelectric field due to their light-emitting properties under UV excitation. google.com

Role in Supramolecular Assembly and Self-Healing Materials

The directional hydrogen-bonding capabilities of the thioamide group, coupled with potential π-π stacking interactions of the cyanophenyl ring, make N-(4-Cyanophenyl)methanethioamide an excellent building block for supramolecular assemblies. Thioamides have been shown to induce directional and cooperative hydrogen bonding, leading to the formation of well-defined one-dimensional supramolecular polymers. nih.gov The introduction of the cyano group can further influence the packing and electronic properties of these assemblies. The study of macrocyclic tertiary ureas and thioureas has shown that the introduction of sulfur atoms expands the possibilities for creating new noncovalent interactions. acs.org

In the realm of self-healing materials, both the thioamide and nitrile functionalities offer intriguing possibilities. The reversible nature of disulfide bonds, which can be formed from thiols, is a well-known mechanism for creating self-healing polymers. rsc.orgnouryon.com While N-(4-Cyanophenyl)methanethioamide contains a thioamide, related thiol-disulfide exchange reactions are a key principle in designing self-healing thermosets. rsc.org Furthermore, nitrile-based rubbers, such as carboxylated nitrile butadiene rubber (XNBR), have been shown to exhibit self-healing properties through the formation of reversible ionic networks. researchgate.netcsic.es The incorporation of N-(4-Cyanophenyl)methanethioamide into polymer matrices could therefore introduce dynamic bonds that enable damage repair.

Precursor for Functional Nanomaterials and Nanocatalysts

Thioamides and related sulfur-containing compounds have been successfully employed as precursors for the synthesis of metal sulfide (B99878) nanoparticles. acs.orgmdpi.com These nanoparticles exhibit a range of interesting optical, electronic, and catalytic properties. The thioamide group in N-(4-Cyanophenyl)methanethioamide can act as a sulfur source, reacting with metal salts to form corresponding metal sulfide nanocrystals. For example, thioamides have been identified as intermediates in the synthesis of metal sulfide nanocrystals from sulfur-amine solutions. acs.org

Dithiocarbamate (B8719985) complexes, which share the sulfur-carbon-nitrogen core with thioamides, are widely used as single-source precursors for the synthesis of metal sulfide nanoparticles with applications in catalysis. researchgate.net The resulting metal sulfide nanoparticles, such as iron sulfide, are being explored for applications like CO2 reduction. researchgate.net

Furthermore, polythioamides have been demonstrated to efficiently bind to metal ions, such as palladium(II), to form crosslinked single-chain nanoparticles that can act as recyclable homogeneous catalysts. chemrxiv.orgchemrxiv.org The cyanophenyl group could potentially modulate the electronic properties of the resulting nanocatalysts, influencing their activity and selectivity.

Chemical Transformations and Derivatization Studies

Modifications of the Thioamide Functional Group

The thioamide group is a versatile functional handle, susceptible to a variety of chemical modifications. These reactions typically target the nucleophilic sulfur atom or the electrophilic carbon atom.

Hydrolysis: The conversion of the thioamide to its corresponding amide, N-(4-cyanophenyl)acetamide, is a fundamental transformation. This hydrolysis can be achieved under both acidic and basic conditions, although it is generally more resistant to hydrolysis than its amide counterpart. nih.govlibretexts.org Under acidic conditions, the reaction is initiated by protonation of the sulfur atom, followed by nucleophilic attack of water. researchgate.netyoutube.com In basic media, direct nucleophilic attack of a hydroxide (B78521) ion on the thiocarbonyl carbon occurs. youtube.comyoutube.com The presence of the electron-withdrawing cyano group on the phenyl ring can influence the rate of this reaction.

Reduction: The thioamide group can be reduced to the corresponding amine, 4-(aminomethyl)benzonitrile. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation, which proceeds via a thioiminium intermediate. organic-chemistry.orgmasterorganicchemistry.com Other methods, such as using samarium(II) iodide (SmI₂) in the presence of a proton source like D₂O, offer milder conditions for this reduction. organic-chemistry.org

S-Alkylation and S-Arylation: The sulfur atom of the thioamide is nucleophilic and readily undergoes alkylation or arylation. For instance, reaction with alkyl halides in the presence of a base leads to the formation of S-alkylated products (thioimidates). Similarly, S-arylation can be achieved using diaryliodonium salts, yielding aryl thioimidates. rsc.org These reactions are significant as they modify the electronic properties of the thioamide group and serve as precursors for further transformations.

Cycloaddition Reactions: Thioamides can participate in cycloaddition reactions, acting as a synthon for various heterocycles. For example, they can react with activated acetylenes or alkenes in [3+2] or [4+2] cycloadditions to form five- or six-membered heterocyclic rings. nih.govlibretexts.orgbeilstein-journals.orgyoutube.com The reactivity in these reactions is influenced by the substituents on both the thioamide and the dipolarophile/dienophile.

Reactions Involving the Aromatic Nitrile Group

The aromatic nitrile group offers another site for chemical modification, providing a pathway to different classes of compounds.

Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid (4-carboxy-N-methanethioamidobenzene) or an amide (4-carbamoyl-N-methanethioamidobenzene), depending on the reaction conditions. youtube.com This transformation is typically carried out under strong acidic or basic conditions. youtube.com

Reduction: The nitrile group is readily reduced to a primary amine (N-(4-(aminomethyl)phenyl)methanethioamide). Common reducing agents for this purpose include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. youtube.com This reaction provides a route to derivatives with an additional primary amine functionality.

Cycloaddition: Aromatic nitriles can undergo cycloaddition reactions, for instance, with azides to form tetrazoles. youtube.com This [3+2] cycloaddition is a powerful tool for the synthesis of nitrogen-rich heterocyclic compounds.

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The reactivity of the phenyl ring in N-(4-Cyanophenyl)methanethioamide towards substitution reactions is dictated by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS): The methanethioamide group (-NHCSCH₃) is generally considered an ortho-, para-directing and activating group due to the lone pair of electrons on the nitrogen atom that can be donated to the ring through resonance. Conversely, the cyano group (-CN) is a meta-directing and deactivating group due to its strong electron-withdrawing nature. masterorganicchemistry.commasterorganicchemistry.comlibretexts.orgyoutube.com The interplay of these two opposing effects will determine the regioselectivity and feasibility of EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions. The activating effect of the thioamide group may be overcome by the deactivating effect of the cyano group, making these reactions challenging.

Nucleophilic Aromatic Substitution (NAS): The presence of the strongly electron-withdrawing cyano group makes the aromatic ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the cyano group. wikipedia.orglibretexts.orgchadsprep.commasterorganicchemistry.comyoutube.com A suitable leaving group, such as a halogen, would be required on the ring for this reaction to proceed. The nucleophile would attack the carbon bearing the leaving group, forming a resonance-stabilized Meisenheimer complex, which is further stabilized by the cyano group, before expelling the leaving group. wikipedia.orglibretexts.org

Synthesis and Characterization of Analogs and Homologs

The synthesis of analogs and homologs of N-(4-Cyanophenyl)methanethioamide provides valuable insights into structure-activity relationships and allows for the fine-tuning of chemical properties.

N-(4-cyanophenyl)glycine: This analog, where the methanethioamide group is replaced by a glycine (B1666218) moiety, has been synthesized through various methods. One common approach involves the reaction of 4-cyanoaniline with glyoxylic acid followed by reduction. organic-chemistry.orgrsc.orgnih.gov This compound serves as an important intermediate in the synthesis of other molecules. nih.gov

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
N-(4-cyanophenyl)glycine42288-26-6C₉H₈N₂O₂176.17

N-(4-cyanophenyl)acetamide: The amide analog of the title compound, N-(4-cyanophenyl)acetamide, can be prepared by the acylation of 4-cyanoaniline with acetic anhydride (B1165640) or acetyl chloride. sigmaaldrich.comnih.gov It can also be obtained from the hydrolysis of N-(4-Cyanophenyl)methanethioamide.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
N-(4-cyanophenyl)acetamide35704-19-9C₉H₈N₂O160.17

Other Cyanophenyl Derivatives: A variety of other cyanophenyl derivatives have been synthesized for different applications. For example, N-(4-aminophenyl)piperidine has been used as a derivatizing agent to improve the detection of organic acids in mass spectrometry. nih.gov

Structure-Reactivity Relationships in Derivatized Systems

The derivatization of N-(4-Cyanophenyl)methanethioamide allows for the systematic study of structure-reactivity relationships (SAR).

The electronic nature of the substituents on the phenyl ring significantly influences the reactivity of both the thioamide and nitrile functional groups. Electron-donating groups on the phenyl ring would be expected to increase the nucleophilicity of the thioamide sulfur and decrease the susceptibility of the ring to nucleophilic attack. Conversely, additional electron-withdrawing groups would enhance the electrophilicity of the thiocarbonyl carbon and the aromatic ring towards nucleophiles. researchgate.net

In a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, the nature and position of substituents on the aryl rings were found to have a significant impact on their biological activities. nih.gov For instance, the presence of a fluorine atom at the para-position of the phenyl ring in one derivative led to potent antibacterial activity. nih.gov Similarly, SAR studies on N-acetamide substituted pyrazolopyrimidines have revealed how modifications to the acetamide (B32628) group can affect their binding affinity to biological targets. nih.gov These studies, while not directly on N-(4-Cyanophenyl)methanethioamide, highlight the importance of systematic derivatization in understanding and optimizing molecular properties.

Advanced Research Perspectives and Future Directions

Exploration of Emerging Synthetic Methodologies

The synthesis of thioamides, including N-(4-Cyanophenyl)methanethioamide, is a continuously evolving field, with a strong emphasis on developing more efficient, sustainable, and versatile methods.

Recent advancements have highlighted several promising strategies. One notable approach involves the use of elemental sulfur, which is lauded for its practicality and clean reaction profiles. mdpi.com Various protocols have been developed utilizing elemental sulfur in conjunction with different substrates, solvents, and catalysts, often under aqueous or solvent-free conditions, to produce a wide array of thioamides. mdpi.com

Another innovative direction is the three-component strategy for synthesizing aryl thioamides. This method can involve the base-mediated C=C bond cleavage of β-nitrostyrene in the presence of sulfur and formamides or amines. mdpi.com For instance, KO-t-Bu has been identified as a highly effective base for this transformation, yielding the desired thioamides in moderate to high yields. mdpi.com

Furthermore, decarboxylative thioamidation presents a facile and site-selective route. This can be achieved using α-keto carboxylic acids, amines, and sulfur, where the reaction proceeds through the nucleophilic addition of thiols to elemental sulfur. mdpi.com This method demonstrates broad functional group tolerance. mdpi.com A copper-catalyzed decarboxylative thioamidation of cinnamic acids and secondary amines with sulfur under neat conditions has also been reported to produce α-keto thioamides. mdpi.com

The direct synthesis of thioformamide (B92385) derivatives from isocyanides and thioacids in water at room temperature offers a green and efficient alternative, proceeding with high yields and no observable side reactions. researchgate.net Additionally, a classic yet economically advantageous method involves treating hydrogen cyanide with hydrogen sulfide (B99878) in the presence of a suitable base. google.com

A summary of emerging synthetic methodologies is presented in the table below.

Methodology Key Reagents/Conditions Advantages Reference
Elemental Sulfur-based SynthesisElemental sulfur, various substrates/catalysts, aqueous or solvent-free conditionsPractical, clean, wide scope mdpi.com
Three-Component Strategyβ-nitrostyrene, sulfur, formamides/amines, KO-t-BuModerate to high yields mdpi.com
Decarboxylative Thioamidationα-keto carboxylic acids, amines, sulfurFacile, site-selective, broad functional group tolerance mdpi.com
Copper-Catalyzed Decarboxylative ThioamidationCinnamic acids, secondary amines, sulfur, copper catalystDirect synthesis of α-keto thioamides mdpi.com
Isocyanide-based SynthesisIsocyanides, thioacids, water, room temperatureGreen, efficient, high yields researchgate.net
Hydrogen Cyanide and Hydrogen Sulfide ReactionHydrogen cyanide, hydrogen sulfide, baseEconomical google.com

Development of Novel Computational Approaches for Complex Systems

Computational chemistry provides invaluable insights into the structure, properties, and reactivity of molecules like N-(4-Cyanophenyl)methanethioamide. The development of novel computational approaches is crucial for understanding its behavior in complex systems.

Density Functional Theory (DFT) methods are frequently employed to study thioamide-containing systems. researchgate.net For instance, computational studies on thioamide-containing peptides have utilized DFT to investigate conformational preferences and potential energy surfaces, both in the gas phase and in aqueous solution. researchgate.net These studies help in designing secondary structures with specific properties. researchgate.net

Computational docking studies are instrumental in understanding the interactions of thioamide-containing compounds with biological targets. nih.gov By simulating the binding of a ligand to a receptor, these studies can predict binding affinities and modes of interaction, guiding the design of more potent molecules. nih.govnih.gov For example, docking studies have revealed how the thioamide moiety can form crucial hydrogen bond contacts within protein binding sites. nih.gov

Furthermore, computational methods are being used to correlate spectroscopic data with reactivity. Studies on N-arylacrylamides have shown a correlation between NMR chemical shifts and reaction rates, suggesting that NMR data could serve as a surrogate for experimental reactivity measurements. nih.gov DFT calculations have also been used to compute activation parameters that correlate well with experimentally determined reaction rates, validating their predictive power. nih.gov

The table below summarizes key computational approaches and their applications.

Computational Approach Application Key Insights Reference
Density Functional Theory (DFT)Conformational analysis, potential energy surface calculationsUnderstanding structural preferences and stability researchgate.net
Molecular DockingPredicting ligand-receptor interactionsGuiding the design of biologically active molecules nih.govnih.gov
Correlation of Spectroscopic Data and ReactivityRelating NMR chemical shifts to reaction ratesProviding a surrogate measure for experimental reactivity nih.gov
Calculation of Activation ParametersPredicting reaction ratesValidating theoretical models against experimental data nih.gov

Design and Synthesis of Hybrid Materials Incorporating N-(4-Cyanophenyl)methanethioamide

The unique properties of the thioamide group make N-(4-Cyanophenyl)methanethioamide an attractive component for the design and synthesis of novel hybrid materials. The thioamide functional group can act as a versatile building block in various molecular architectures.

One area of interest is the incorporation of thioamides into metal complexes. Pyridine-2-carbothioamides, for example, are effective N,S-bidentate ligands that can form organometallic complexes with metals like Ruthenium. nih.gov These complexes have shown promising antiproliferative activity. nih.gov The synthesis of such hybrid materials could involve reacting N-(4-Cyanophenyl)methanethioamide or its derivatives with suitable metal precursors.

Another approach involves the synthesis of glycoside derivatives. For instance, the glycosidation of a thio-D-xylopyranose derivative with 4-cyanothiophenol has been achieved in the presence of a promoter like trimethylsilyl (B98337) triflate. nih.gov This reaction can lead to the formation of dithio-glycosides, which have shown significant biological activity. nih.gov

The development of gel polymer electrolytes is another promising application. The imino nitrogen atom of compounds like 1-(4-cyanophenyl)guanidine, a related structure, can form a ligand with sodium ions, enhancing ionic conductivity in gel polymer electrolytes. researchgate.net This suggests that N-(4-Cyanophenyl)methanethioamide could be incorporated into polymer matrices to create materials with tailored ionic transport properties.

The table below outlines potential hybrid materials and their synthetic strategies.

Hybrid Material Synthetic Strategy Potential Application Reference
Metal-Organic ComplexesReaction with metal precursors (e.g., Ruthenium)Anticancer agents nih.gov
Glycoside DerivativesGlycosidation with sugar moietiesAntithrombotic agents nih.gov
Polymer ElectrolytesIncorporation into polymer matricesEnhanced ionic conductivity researchgate.net

Investigation of Unexplored Reactivity Profiles and New Chemical Spaces

While the fundamental reactivity of thioamides is relatively well-understood, there are still unexplored reactivity profiles and new chemical spaces to be investigated for N-(4-Cyanophenyl)methanethioamide.

A key aspect of thioamide reactivity is their resistance to hydrolysis and nucleophilic addition compared to their amide counterparts. nih.gov However, they are susceptible to electrophilic addition at the sulfur atom and desulfurization reactions. nih.gov A significant challenge and area for exploration is the direct transamidation of thioamides, which would allow for the conversion of one thioamide into another. nih.gov Recent research has shown that N-aryl thioamides can undergo transition-metal-free transamidation under mild conditions. nih.gov

The role of N-(4-Cyanophenyl)methanethioamide as a hydrogen sulfide (H₂S) donor is another area of active research. Arylthioamides have been shown to release H₂S, particularly in the presence of L-cysteine. acs.org This property makes them interesting candidates for the development of therapeutic agents for cardiovascular diseases. acs.org

Furthermore, the reactivity of thioamides in the context of peptide synthesis is being explored. While thioamides can enhance the stability of peptides, their synthesis within a peptide chain can be challenging. chemrxiv.org Investigating new methods for the efficient incorporation of N-(4-Cyanophenyl)methanethioamide into peptide backbones could open up new avenues in peptide chemistry. nih.gov

The table below highlights areas of unexplored reactivity.

Reactivity Profile Description Potential Outcome Reference
TransamidationDirect conversion of one thioamide to anotherNew synthetic routes and molecular diversity nih.gov
Hydrogen Sulfide DonationL-cysteine activated release of H₂SDevelopment of therapeutic agents acs.org
Peptide SynthesisIncorporation into peptide backbonesCreation of peptides with enhanced stability nih.govchemrxiv.org
Radical ReactionsInvolvement in radical-mediated transformationsFormation of novel and unexpected products nih.gov

Q & A

Q. In vitro protocols :

  • Antibacterial assays : Use agar dilution or microbroth dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values ≤64 µg/mL indicate potency .
  • Anticancer screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Calculate IC50 values and compare to controls like cisplatin.
    Data interpretation : Correlate activity with structural features (e.g., logP, hydrogen-bonding capacity) using QSAR models .

Advanced: What strategies are effective for studying the stability of N-(4-Cyanophenyl)methanethioamide under varying pH and temperature conditions?

  • Accelerated stability testing :
    • Thermal stability : Incubate solid samples at 40°C, 60°C, and 80°C for 30 days. Monitor degradation via HPLC (C18 column, 254 nm).
    • pH stability : Dissolve in buffers (pH 1–13) and analyze by UV-Vis (λmax 255 nm) for absorbance shifts .
      Key findings : Degradation products (e.g., cyanophenylamine) form under alkaline conditions (pH >10), necessitating storage at -20°C in amber vials .

Advanced: How can computational methods (e.g., DFT, molecular docking) predict the physicochemical and bioactive properties of this compound?

  • DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict dipole moments, HOMO-LUMO gaps, and electrostatic potential surfaces.
  • Molecular docking : Dock into target proteins (e.g., E. coli dihydrofolate reductase) using AutoDock Vina. Analyze binding affinities (ΔG ≤ -7 kcal/mol suggests strong interactions) .

Advanced: What experimental approaches validate the structure-activity relationship (SAR) of N-(4-Cyanophenyl)methanethioamide derivatives?

  • Derivatization : Synthesize analogs with substituents at the cyanophenyl or thioamide positions (e.g., -NO₂, -OCH₃).
  • SAR profiling : Test derivatives for bioactivity and correlate with:
    • Lipophilicity (logP via shake-flask method).
    • Electron-withdrawing/donating effects (Hammett σ constants) .
      Example : Replacing -C≡N with -NO₂ increases antibacterial potency due to enhanced electrophilicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.